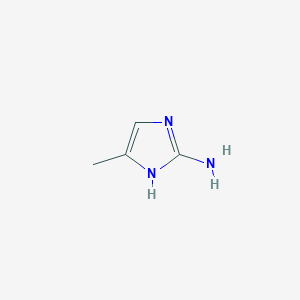

5-methyl-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRYFHAXBGUIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314082 | |

| Record name | 5-methyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-42-5 | |

| Record name | 5-methyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 1h Imidazol 2 Amine and Its Functionalized Derivatives

Strategic Approaches to Imidazole (B134444) Ring Formation

The construction of the imidazole core is a fundamental step in the synthesis of 5-methyl-1H-imidazol-2-amine. Various methods have been developed, ranging from classical condensation reactions to modern catalytic protocols.

Denitrogenative Transformations of Triazole Precursors

A powerful strategy for the synthesis of functionalized imidazoles involves the denitrogenative transformation of 1,2,3-triazole precursors. This approach leverages the release of molecular nitrogen as a driving force for the reaction.

An efficient method for accessing 2-substituted 1H-imidazole derivatives utilizes the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov These triazole precursors can be synthesized through a dipolar azide-nitrile cycloaddition. The process involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of a carbene intermediate into the O-H bond of various alcohols under acidic conditions. mdpi.comnih.gov While this specific example leads to 2-alkoxy-substituted imidazoles, the underlying principle of triazole ring transformation is a versatile tool.

Furthermore, metal-free denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles can be promoted by BF₃·Et₂O. nih.gov This reaction proceeds through the formation of α-diazoimines from N-sulfonyl-1,2,3-triazoles in the presence of nitriles, ultimately yielding various imidazole derivatives. nih.gov The stability and reactivity of N-acyl-1,2,3-triazoles are key considerations in these transformations, as they can interconvert between N1 and N2 isomers in the presence of Brønsted or Lewis acids, influencing the reaction outcome. researchgate.netresearchgate.net

A proposed mechanism for imidazole formation from a 5-amino-1,2,3-triazole precursor is outlined below:

| Step | Description |

|---|---|

| 1 | Intramolecular cyclization of the 5-amino-1,2,3-triazole derivative. |

| 2 | Opening of the triazole ring with the elimination of nitrogen gas (N₂). |

| 3 | Formation of a carbene intermediate. |

| 4 | Insertion of the carbene into an O-H bond of an alcohol (in the cited example). |

Cycloaddition Reactions in Imidazole Synthesis

Cycloaddition reactions represent another powerful and atom-economical approach to constructing the imidazole ring. These reactions often proceed with high regioselectivity.

A visible-light-induced photocatalytic aerobic oxidation/[3+2] cycloaddition/aromatization cascade between secondary amines and isocyanides has been developed for the de novo synthesis of imidazoles. nih.gov This method provides an efficient route to diversely substituted imidazoles under mild conditions. nih.gov

Copper-catalyzed [3+2] cycloaddition reactions offer a simple route to imidazole derivatives. acs.org For instance, the reaction of certain substrates with a molecular nitroolefin can proceed via a [3+2] cycloaddition with high regioselectivity, driven by steric factors. The reaction uses oxygen as an oxidant and avoids the need for expensive catalysts. acs.org Another copper-catalyzed approach involves the cross-cycloaddition between two different isocyanides, leading to the formation of 1,4-disubstituted imidazoles in high yields. acs.org

A [3+2] cycloaddition route to imidazolines, which can be subsequently oxidized to imidazoles, involves the reaction of an azomethine ylide precursor with benzonitriles in the presence of a catalytic amount of trifluoroacetic acid (TFA). thieme-connect.com

Transition Metal-Catalyzed Coupling and Cyclization Protocols

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems, including imidazoles. These methods often allow for the construction of the imidazole ring with high efficiency and selectivity. colab.ws

Palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates provide a novel method for the synthesis of 2-aminoimidazole products. nih.govnih.govacs.org This methodology is particularly noteworthy as it forms both a C-N and a C-C bond during the annulation step, allowing for rapid construction of diverse 2-aminoimidazoles. nih.govnih.govacs.org The proposed mechanism involves the oxidative addition of the aryl triflate to a palladium(0) complex, coordination of the alkyne, and subsequent outer-sphere attack of the guanidine (B92328) nucleophile. acs.org

Copper-catalyzed multicomponent reactions have also been employed for the synthesis of imidazo[1,2-a]pyridines, a related class of fused imidazoles. beilstein-journals.org These reactions can involve C-H activation and functionalization, offering efficient and regiospecific routes to these scaffolds. beilstein-journals.org

Organocatalytic and Metal-Free Synthetic Routes

In recent years, there has been a growing interest in developing organocatalytic and metal-free synthetic methods to avoid the use of potentially toxic and expensive transition metals. researchgate.net

The Brønsted acid-catalyzed multicomponent reaction of vinyl azides with aromatic aldehydes and aromatic amines provides a pathway to 1,2,5-trisubstituted imidazoles. acs.org This approach offers a metal-free alternative for the construction of the imidazole core.

Furthermore, base-catalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions can lead to the synthesis of imidazol-2-ones. acs.org While this yields an oxidized form of the desired 2-aminoimidazole, it demonstrates the potential of base catalysis in imidazole ring formation. Metal-free synthesis of 5-amino-1,2,3-triazoles, which are precursors for denitrogenative imidazole synthesis, has also been explored. researchgate.net

Regioselective Functionalization of the Imidazole Core

Once the imidazole ring is formed, or concurrently with its formation, the introduction of the 2-amino group is a critical step in the synthesis of this compound.

Synthetic Routes to 2-Aminoimidazoles

Classical methods for the synthesis of 2-aminoimidazoles often involve the condensation of α-haloketones with guanidine or related reagents. nih.govacs.org However, modern synthetic strategies offer more versatile and efficient alternatives.

As previously mentioned, palladium-catalyzed carboamination of N-propargyl guanidines is a powerful method for the direct synthesis of substituted 2-aminoimidazoles. nih.govnih.govacs.org This approach allows for the incorporation of various substituents at different positions of the imidazole ring.

The synthesis of 2-aminoimidazoles can also be achieved through the transformation of other heterocyclic systems. For example, 2-aminoimidazoles can be prepared from the recyclization of aminooxazoles. researchgate.net Additionally, a one-pot synthesis of fused 2-aminoimidazoles can be achieved from 1,2-diamino-arenes and Vilsmeier reagents under mild conditions using diacetoxy-iodobenzene (DIB) as an oxidant. rsc.org

The regioselective synthesis of 2-aminoimidazole-quinoline hybrids has been reported, highlighting the ability to selectively introduce the 2-aminoimidazole moiety onto other complex scaffolds. nih.gov

Below is a table summarizing various synthetic approaches to 2-aminoimidazoles:

| Synthetic Approach | Key Reactants | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Palladium-Catalyzed Carboamination | N-propargyl guanidines, Aryl triflates | Pd(OAc)₂, RuPhos | Substituted 2-aminoimidazoles |

| Condensation | α-Haloketones, Guanidine | - | 2-Aminoimidazoles |

| Recyclization | Aminooxazoles | Heat/Formamide | 2-Aminoimidazoles |

| Oxidative Cyclization | 1,2-Diamino-arenes, Vilsmeier reagents | Diacetoxy-iodobenzene (DIB) | Fused 2-aminoimidazoles |

Derivatization at the 5-Methyl Position

Modification of the 5-methyl group on the 2-aminoimidazole ring system offers a pathway to a diverse range of functionalized derivatives. One established method involves the hydroxyalkylation of 2-aminoimidazole with an appropriate aldehyde. This reaction leads to the formation of a new carbon-carbon bond at the 5-position, yielding a 2-amino-α-hydroxyalkyl imidazole. This intermediate can then be activated through acid or base catalysis, presumably forming a reactive diazafulvene intermediate, which can subsequently react with nucleophiles. google.com

For instance, the reaction of 2-aminoimidazole sulfate (B86663) with acetaldehyde (B116499) can produce dimeric structures, which is a testament to the reactivity of the hydroxyethyl (B10761427) derivative formed in situ. google.com This approach highlights the potential for creating more complex molecules by leveraging the reactivity of the initially formed hydroxyalkyl sidechain.

Strategies for N-Substitution (e.g., 1-Position)

N-substitution of the imidazole ring, particularly at the 1-position, is a common strategy to modulate the physicochemical and biological properties of 2-aminoimidazole derivatives. A general and widely used method for N-alkylation involves the reaction of the imidazole derivative with an alkyl halide in the presence of a base. researchgate.netresearchgate.net Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine. researchgate.netresearchgate.net The reaction is typically carried out in a suitable organic solvent such as dimethylformamide (DMF) or acetone. researchgate.netresearchgate.net The use of a catalyst like tetrabutylammonium (B224687) iodide (TBAI) can sometimes facilitate the reaction, especially if it is sluggish at room temperature, in which case heating may be required. researchgate.net

For more complex substitutions, such as the introduction of a methyl group at the N-1 position of a pre-existing imidazole ring, specific synthetic routes have been developed. For example, the synthesis of 4,5-diphenyl-1-methyl-2-(2-naphthyl)-1H-imidazole has been achieved through a Ni(0)-catalyzed direct C-2 arylation of the corresponding 1-methyl-4,5-diphenyl-1H-imidazole. researchgate.net This demonstrates that post-synthesis modification of the imidazole core is a viable strategy for introducing substituents at various positions.

Another approach involves the use of Zincke salts. Tertiary nitrogen nucleophiles like imidazoles can be alkylated with a primary amine by utilizing their ammonium (B1175870) form Zincke salts, a method that can be accelerated by ultrasound irradiation. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced techniques such as the use of deep eutectic solvents, microwave irradiation, and ultrasound assistance in the synthesis of imidazole derivatives. These methods often offer advantages in terms of reduced reaction times, increased yields, and a lower environmental footprint. researchgate.netnih.gov

Deep Eutectic Solvents in Imidazole Synthesis

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. researchgate.netnih.govmdpi.com These solvents, typically formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), are biodegradable, have low volatility, and their properties can be tuned by varying the components. researchgate.netnih.govmdpi.com

In the context of imidazole synthesis, DESs can act as both the solvent and a catalyst. researchgate.netnih.gov For example, a ternary DES composed of dimethyl urea, SnCl2, and HCl has been successfully used for the one-pot, multicomponent synthesis of tri- and tetra-substituted imidazole derivatives, affording good to excellent yields in short reaction times. researchgate.netnih.gov Another example is the use of a choline (B1196258) chloride and imidazole mixture ([CholineCl][Imidazole]2) as an efficient catalyst for the synthesis of 2-substituted benzothiazole (B30560) derivatives under solvent-free conditions. rsc.org The recyclability of these DESs without a significant loss in catalytic activity further enhances their appeal from a green chemistry perspective. researchgate.netnih.gov

The table below summarizes the application of different DES systems in imidazole-related syntheses.

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Application | Reference |

| Choline Chloride | Propylene Glycol | Benzylation reaction | nih.gov |

| Choline Chloride | Glycerol | Benzylation reaction | nih.gov |

| Choline Chloride | Urea | Benzylation reaction | nih.gov |

| D-fructose | Choline Chloride | Benzylation reaction | nih.gov |

| D-fructose | Urea | Benzylation reaction | nih.gov |

| dl-menthol | L-lactic acid | Benzylation reaction | nih.gov |

| Bu4NBr | Glycerol | Benzylation reaction | nih.gov |

| Bu4NCl | Glycerol | Benzylation reaction | nih.gov |

| Dimethyl urea | SnCl2, HCl | Synthesis of substituted imidazoles | researchgate.netnih.gov |

| Choline Chloride | Imidazole | Synthesis of 2-substituted benzothiazoles | rsc.org |

| Imidazoles | Alcohol amine solvents | CO2 absorption | acs.orgnih.gov |

Microwave-Assisted and Ultrasonic Methods for Enhanced Synthesis

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. nih.govnih.govmsu.ru In the synthesis of imidazole derivatives, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net For example, a series of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives were synthesized in moderate to good yields (46%-80%) under microwave-assisted conditions using p-toluenesulfonic acid as a catalyst in ethanol, a green solvent. nih.gov Another protocol describes the microwave-assisted synthesis of 1,5-disubstituted imidazoles on a polymeric support. nih.gov

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of imidazole-based molecules. researchgate.netnih.govmdpi.com Sonochemistry can enhance reaction rates and yields, often under milder conditions than conventional methods. researchgate.netnih.gov For instance, ultrasound-assisted N-alkylation of the imidazole nucleus has been shown to offer significant advantages in terms of reaction time, energy consumption, and yields. rsc.org The use of ultrasound has been reported in various imidazole syntheses, including multicomponent reactions catalyzed by magnetic nanoparticles, leading to high yields in short reaction times. mdpi.com

The following table provides a comparison of conventional versus microwave and ultrasonic-assisted methods for imidazole synthesis.

| Reaction Type | Conventional Method | Microwave/Ultrasonic Method | Advantage of Advanced Method | Reference |

| Synthesis of tri/tetrasubstituted imidazoles | Reflux in ethanol, 36 h, 30% yield | Microwave, shorter time, 46-80% yield | Reduced reaction time, improved yield | nih.gov |

| Synthesis of 2,4,5-trisubstituted imidazoles | Conventional reflux, 120-190 min, 38-86% yield | Ultrasound-assisted, 35-60 min, 73-98% yield | Shorter reaction time, higher yield | mdpi.com |

| Synthesis of imidazole derivatives | Conventional method, 45 min, 55-86% yield | Ultrasound-assisted, 4 min, 72-95% yield | Drastically reduced reaction time, higher yield | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 5 Methyl 1h Imidazol 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

Proton NMR spectroscopy of 5-methyl-1H-imidazol-2-amine and its analogues reveals characteristic signals for the protons within the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in a deuterated solvent like DMSO-d₆, the methyl protons (CH₃) typically appear as a singlet, while the imidazole (B134444) ring proton and the amine (NH₂) protons exhibit distinct resonances. unn.edu.ngnih.gov The exact chemical shifts can vary depending on the solvent and the presence of other functional groups in analogues. unn.edu.ngresearchgate.net

For example, in a study of a related compound, 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline, the methyl group protons at position 7 (7-CH₃) showed a singlet at δ 2.63 ppm, while the N1-CH₃ protons resonated at δ 3.61 ppm. nih.gov The aromatic and amine protons appeared at distinct chemical shifts, providing a complete picture of the proton environment. nih.gov In another analogue, the ¹H NMR spectrum showed a singlet for the methyl group at 2.49 ppm and a broad singlet for the NH proton at 12.97 ppm. mdpi.com

Table 1: Representative ¹H-NMR Chemical Shifts for this compound Analogues

| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |

| Methyl (C₅-CH₃) | 2.1 - 2.6 | Singlet |

| Imidazole Ring (C₄-H) | 6.5 - 7.6 | Singlet |

| Amine (NH₂) | 5.0 - 7.5 | Broad Singlet |

| Imidazole (N-H) | 9.0 - 13.0 | Broad Singlet |

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the imidazole ring carbons are particularly informative.

For this compound and its derivatives, the C2 carbon, being attached to two nitrogen atoms, typically resonates at a lower field (higher ppm value) compared to the other ring carbons. The C4 and C5 carbons can have similar chemical shifts, and their assignment is often aided by advanced NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation). ipb.pt The methyl carbon (C₅-CH₃) appears at a characteristic upfield position.

In a study of a similar imidazole derivative, the ¹³C NMR spectrum in DMSO-d₆ showed the C2 carbon at δ 159.073 ppm, while the other ring carbons and the methyl carbon appeared at higher fields. nih.gov Another related compound exhibited ¹³C NMR signals for the imidazole ring carbons in the range of 110-150 ppm. rsc.org

Table 2: Typical ¹³C-NMR Chemical Shifts for this compound Analogues

| Carbon Atom | Chemical Shift (δ, ppm) Range |

| C₂ (Amine-substituted) | 145 - 160 |

| C₄ | 115 - 130 |

| C₅ (Methyl-substituted) | 125 - 140 |

| C₅-CH₃ | 10 - 15 |

Imidazole derivatives, including this compound, can exist as different tautomers due to the migration of a proton between the two ring nitrogen atoms. mdpi.com NMR spectroscopy is a powerful tool to study this tautomeric equilibrium. researchgate.netresearchgate.net

Variable-temperature NMR studies can be employed to investigate the dynamics of tautomerism. At low temperatures, the exchange between tautomers may be slow enough on the NMR timescale to observe separate signals for each tautomer. As the temperature increases, these signals may broaden and coalesce into a single averaged signal, indicating rapid exchange. ncl.res.in

Furthermore, the difference in ¹³C NMR chemical shifts between C4 and C5 can be diagnostic of the predominant tautomeric state. nih.gov Density functional theory (DFT) calculations can be used in conjunction with experimental NMR data to predict the chemical shifts for different tautomers and thus determine their relative populations in solution. nih.govnih.gov For some imidazole derivatives, it has been observed that both tautomers can coexist in solution and even in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₄H₇N₃, the expected monoisotopic mass is approximately 97.0640 Da. nih.gov

In electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable structural information. The fragmentation pattern of the [M+H]⁺ ion of this compound and its analogues can reveal characteristic losses of small neutral molecules, such as the loss of a methyl radical (•CH₃). For instance, in a related compound, the MS/MS spectrum showed a prominent fragment ion corresponding to the loss of a methyl group. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol nih.gov |

| Monoisotopic Mass | 97.0640 u |

| Typical ESI-MS Ion | [M+H]⁺ (m/z ≈ 98.07) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The FT-IR spectrum of this compound provides a characteristic fingerprint.

Key vibrational bands include:

N-H stretching: The amine (NH₂) and imidazole (N-H) groups exhibit characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. The amine group typically shows two bands corresponding to symmetric and asymmetric stretching.

C-H stretching: The methyl group and the imidazole ring C-H bond show stretching vibrations in the 2800-3100 cm⁻¹ region.

C=N and C=C stretching: The imidazole ring has characteristic stretching vibrations for its double bonds in the 1500-1650 cm⁻¹ region.

N-H bending: The bending vibration of the amine group is typically observed around 1600 cm⁻¹.

The FT-IR spectra of related imidazole compounds have been used to confirm the presence of these functional groups. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound and Analogues

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |

| N-H (Amine, Imidazole) | Stretching | 3100 - 3500 |

| C-H (Alkyl, Aromatic) | Stretching | 2800 - 3100 |

| C=N, C=C (Imidazole Ring) | Stretching | 1500 - 1650 |

| N-H (Amine) | Bending | 1580 - 1650 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of atoms and the bond lengths and angles between them. nih.gov

For this compound and its analogues, X-ray crystallography can:

Determine the preferred tautomeric form in the solid state. nih.gov

Provide information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. iucr.org

In the crystal structure of a related imidazole derivative, X-ray analysis revealed a monoclinic crystal system and provided detailed information on the bond lengths and angles within the molecule, as well as the planarity of the imidazole ring. mdpi.comresearchgate.net The study of another analogue showed how intermolecular C-H···O hydrogen bonds lead to the formation of zigzag chains in the crystal lattice. iucr.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a synthesized compound. This method serves as a crucial checkpoint for verifying the stoichiometry of a newly synthesized molecule, such as this compound and its analogues. By comparing the experimentally determined elemental composition with the theoretically calculated values derived from the proposed molecular formula, researchers can confirm the empirical formula of the compound and gain confidence in its purity.

For this compound, the molecular formula is established as C₄H₇N₃. nih.gov Based on this, the theoretical elemental composition can be calculated as follows:

Table 1: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₄H₇N₃ (Molecular Weight: 97.12 g/mol ). nih.gov

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 49.47 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 7.28 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 43.28 |

| Total | 97.14 | 100.00 |

While specific experimental elemental analysis data for the parent compound this compound is not extensively reported in the available literature, the analysis of its analogues is a common practice in synthetic chemistry to validate their structures. Research on various substituted imidazole derivatives showcases the application and importance of this technique.

For instance, in the synthesis of novel tetrasubstituted imidazole compounds, elemental analysis is routinely used to confirm the proposed structures. preprints.orgresearchgate.net The close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis of the target molecules.

Table 2: Elemental Analysis Data for Selected Imidazole Analogues A comparison of calculated and experimentally found elemental percentages for various synthesized imidazole derivatives, demonstrating the verification of their empirical formulas.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| 5-methyl-2-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)phenol | C₂₃H₂₀N₂O | C | 81.15 | 81.05 | preprints.orgresearchgate.net |

| H | 5.92 | 5.89 | preprints.orgresearchgate.net | ||

| N | 8.23 | 8.13 | preprints.orgresearchgate.net | ||

| 2-[2-(furan-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-5-methylphenol | C₂₆H₂₀N₂O₂ | C | 79.57 | 79.51 | preprints.org |

| H | 5.14 | 5.11 | preprints.org | ||

| N | 7.14 | 7.08 | preprints.org | ||

| 5-methyl-2-(2,4,5-triphenyl-1H-imidazol-1-yl)phenol | C₂₈H₂₂N₂O | C | 83.56 | 83.22 | preprints.orgresearchgate.net |

| H | 5.51 | 5.41 | preprints.orgresearchgate.net | ||

| N | 6.96 | 6.84 | preprints.orgresearchgate.net |

Similarly, studies on benzimidazole (B57391) derivatives, which share a core heterocyclic structure with imidazoles, also heavily rely on elemental analysis for structural confirmation. The synthesis of Schiff bases containing a benzimidazole moiety provides examples where the experimental values for C, H, and N align closely with the calculated percentages, thereby validating the molecular formulas of the synthesized compounds. derpharmachemica.comacs.org

Table 3: Elemental Analysis of Benzimidazole Analogues Data from the characterization of synthesized benzimidazole-containing Schiff bases, highlighting the accuracy of elemental analysis in stoichiometric verification.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| N-((1-H-indole-3-yl)methylene)-1H-benzo[d]imidazol-2-amine | C₁₇H₁₁N₅ | C | 71.57 | 71.60 | derpharmachemica.comacs.org |

| H | 3.84 | 3.83 | derpharmachemica.comacs.org | ||

| N | 24.55 | 24.53 | derpharmachemica.comacs.org | ||

| N-((5-methoxy-1H-indol-3-yl)methylene)-1H-benzo[d]imidazol-2-amine | C₁₇H₁₄N₄O | C | 70.33 | 70.37 | derpharmachemica.comacs.org |

| H | 4.86 | 4.85 | derpharmachemica.comacs.org | ||

| N | 19.30 | 19.28 | derpharmachemica.comacs.org | ||

| N-((5-nitro-1H-indol-3-yl)methylene)-1H-benzo[d]imidazol-2-amine | C₁₆H₁₁N₅O₂ | C | 62.95 | 62.98 | derpharmachemica.comacs.org |

| H | 3.63 | 3.62 | derpharmachemica.comacs.org | ||

| N | 22.94 | 22.93 | derpharmachemica.comacs.org |

The data presented in these tables underscore the utility of elemental analysis. Minor deviations between the calculated and found values are generally acceptable and can be attributed to instrumental limitations or the presence of trace impurities. However, significant discrepancies would indicate that the proposed chemical structure is incorrect or that the sample is impure. Therefore, elemental analysis remains an indispensable tool in the structural characterization of this compound and its diverse analogues.

Computational and Theoretical Investigations of 5 Methyl 1h Imidazol 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-methyl-1H-imidazol-2-amine, DFT studies are instrumental in elucidating its electronic properties and predicting its reactivity. These calculations can provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

DFT calculations have been employed to analyze the electronic structure and reactivity of various imidazole (B134444) derivatives. vulcanchem.comnih.gov These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. nih.gov For instance, in related imidazole compounds, DFT has been used to understand the effects of different substituents on the imidazole ring's electronic properties. cymitquimica.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.dewolfram.com

For a molecule like this compound, the MEP map would highlight the nitrogen atoms of the imidazole ring and the amino group as regions of negative potential (typically colored red or yellow), making them susceptible to electrophilic attack. uni-muenchen.de Conversely, the hydrogen atoms, particularly those of the amino group and the N-H of the imidazole ring, would show positive potential (blue areas), indicating sites for nucleophilic attack. uni-muenchen.dewolfram.com The MEP analysis helps in predicting how the molecule will interact with other charged or polar species, which is crucial for understanding its role in chemical reactions and biological interactions. nih.govmalayajournal.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amino group and the imidazole ring, while the LUMO would be distributed over the ring system. malayajournal.orgirjweb.com The analysis of these orbitals provides insights into the molecule's electronic transitions and its potential to participate in charge-transfer interactions. nih.govmalayajournal.org

Table 1: Frontier Molecular Orbital Properties of an Imidazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Note: Data is for a related imidazole derivative, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, as a representative example. malayajournal.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. niscpr.res.inacadpubl.eu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide valuable information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. tandfonline.com

By simulating the molecule's behavior in different environments, MD can reveal the preferred conformations and how they are influenced by intermolecular forces like hydrogen bonding. acs.org For example, in a study of related imidazole derivatives, MD simulations were used to refine the binding process of inhibitors to an enzyme, providing insights into the stability of the ligand-protein complex. rsc.org This type of analysis is crucial for drug design and understanding the mechanisms of biological activity.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions. rsc.org These calculations can map out the entire reaction pathway, including the structures of reactants, products, intermediates, and transition states. By determining the energy barriers associated with each step, researchers can predict the feasibility and kinetics of a reaction.

For this compound, quantum chemical calculations could be used to explore various reaction pathways, such as oxidation, reduction, or substitution reactions. For example, DFT calculations can help identify the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. These computational approaches allow for the prediction of reaction outcomes before conducting costly and time-consuming experiments. rsc.org

Thermodynamic Property Prediction and Stability Analysis

Computational methods can be used to predict the thermodynamic properties of molecules, such as heat capacity, entropy, and enthalpy, at different temperatures. researchgate.net These properties are crucial for understanding the stability of this compound and its behavior under various conditions.

By performing vibrational frequency calculations at the DFT level, it is possible to derive these thermodynamic functions using statistical thermodynamics. researchgate.net Such analyses have shown for related compounds that standard heat capacities, entropies, and enthalpies generally increase with temperature. researchgate.net This information is valuable for chemical process design and for assessing the thermal stability of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazole derivatives, QSAR studies are instrumental in understanding the structural requirements for various pharmacological activities and in designing new, more potent molecules. These studies typically involve the calculation of various molecular descriptors (physicochemical, topological, electronic, and steric) and the development of a regression model that links these descriptors to the observed biological activity.

Several QSAR studies have been successfully applied to diverse classes of imidazole derivatives to model a wide range of biological activities. For instance, 2D-QSAR models have been developed for imidazole-triazine clubbed derivatives to predict their antitubercular activity. benthamdirect.com These models revealed that the antitubercular activity is directly proportional to the polar surface area and the moment of inertia on the Y-axis, while being inversely proportional to the count of methyl groups attached to a single bond. benthamdirect.com Another study on imidazole-5-carboxylic acid derivatives as Angiotensin II AT₁ receptor antagonists combined 2D and 3D-QSAR methods. nih.gov The best 2D-QSAR model showed that descriptors like the count of methyl groups (SsCH3Count), the count of chains of length 5 (5Chain Count), the SdsCHE-index, and the H-acceptor count are beneficial for the activity. nih.gov The statistical significance of this model was demonstrated by a coefficient of determination (r²) of 0.8040 and a predictive r² of 0.7764. nih.gov

QSAR has also been employed to predict the antifungal activity of a large series of 265 imidazole derivatives against Candida albicans and Rhodotorula glutinis. nih.gov The resulting models, with correlation coefficients (R) of 0.800 and 0.820, respectively, indicated that the antifungal activity is influenced by size, bulkiness, and polar and lipophilic interactions. nih.gov Similarly, for a series of imidazole derivatives acting as novel ORL1 receptor antagonists, QSAR studies found a significant correlation between the inhibitory activity and physicochemical parameters such as density, surface tension, index of refraction, Balaban index, and the partition coefficient (LogP). researchgate.net

In the context of anti-HIV agents, 2D-QSAR analysis was performed on a series of N-aminoimidazoles (NAIMS). pharmatutor.org The best model, with an r² of 0.82 and a cross-validated q² of 0.73, highlighted the importance of Moran autocorrelation, Geary autocorrelation, shape profile, maximal electrotopological negative variation, and Km parameters for anti-HIV activity. pharmatutor.org This suggests that derivatives with larger or bulkier groups tend to have decreased anti-HIV activity. pharmatutor.org Furthermore, QSAR models for 2-aminoimidazole derivatives as BACE-1 inhibitors have been developed, showing high predictive ability (r²pred = 0.84) and underscoring the importance of polar interactions for BACE-1 inhibition. nih.gov

The following tables summarize the findings from various QSAR studies on imidazole and related benzimidazole (B57391) derivatives, showcasing the diversity of applications and the key descriptors identified.

Table 1: Selected 2D-QSAR Models for Imidazole Derivatives

| Biological Activity | Derivative Class | Key Descriptors | Statistical Parameters | Reference |

|---|---|---|---|---|

| Angiotensin II AT₁ Receptor Antagonism | Imidazole-5-carboxylic Acids | SsCH₃Count, 5Chain Count, SdsCHE-index, H-acceptor count | r² = 0.8040, pred_r² = 0.7764 | nih.gov |

| Antitubercular | Imidazole-Triazine Clubbed Derivatives | Polar Surface Area, Mom Inertia Y, SsCH₃ count | external r² = 0.9775, internal q² = 0.2798 | benthamdirect.com |

| Anti-HIV | N-Aminoimidazoles | Moran Autocorrelation, Geary Autocorrelation, Shape Profile, Maximal Electrotopological Negative Variation, Km | r² = 0.82, q² = 0.73 | pharmatutor.org |

| BACE-1 Inhibition | Aminoimidazoles | Descriptor-based and fragment-based polar interactions | r² = 0.87, q² = 0.85, r²pred = 0.84 | nih.gov |

Table 2: Selected 3D-QSAR Models for Imidazole and Benzimidazole Derivatives

| Biological Activity | Derivative Class | QSAR Method | Key Findings | Statistical Parameters | Reference |

|---|---|---|---|---|---|

| Angiotensin II AT₁ Receptor Antagonism | Imidazole-5-carboxylic Acids | SA-PLS | Model provides insights into structural requirements for designing novel antihypertensive molecules. | q² = 0.7188, pred_r² = 0.7226 | nih.gov |

| Anti-mycobacterial | Tri-substituted Benzimidazoles | CoMFA, CoMSIA | Importance of electrostatic and steric descriptors in determining activity. | CoMFA r²pred = 0.714, CoMSIA r²pred = 0.748 | nih.gov |

QSAR studies on benzimidazole derivatives, which share the core imidazole ring, also provide valuable insights. For instance, QSAR analysis of 1-substituted-2-aminobenzimidazoles revealed a good correlation (r=0.9243) between acute toxicity (logLD₅₀) and the octanol/water partition coefficient (LogP), indicating that this parameter can be used to predict the toxicity of such compounds. nih.gov In another study, QSAR models for 2-amino- and 2-methylbenzimidazole (B154957) derivatives against Pseudomonas aeruginosa showed excellent correlation (r² > 0.99), indicating that the models can be successfully used to predict antibacterial activity for this class of molecules. mdpi.com These studies collectively demonstrate the power of QSAR as a predictive tool in the development of new imidazole-based therapeutic agents, allowing for the rational design of compounds with improved activity and desired properties.

Reactivity and Reaction Mechanism Studies of 5 Methyl 1h Imidazol 2 Amine

Mechanistic Pathways of Imidazole (B134444) Ring Formation

The synthesis of the imidazole core can be achieved through several mechanistic pathways, often involving multicomponent reactions that efficiently construct the heterocyclic ring from simple, readily available precursors.

One prominent method is the Brønsted acid-catalyzed multicomponent reaction involving vinyl azides, aromatic aldehydes, and aromatic amines. acs.org This metal-free approach provides a facile and efficient route to 1,2,5-trisubstituted imidazoles. acs.org The reaction proceeds without generating toxic waste and demonstrates high functional group compatibility. acs.org

Another effective pathway involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov These triazole precursors, accessible through dipolar azide-nitrile cycloadditions, undergo ring transformation to yield 2-substituted 1H-imidazole derivatives. nih.gov For instance, the synthesis can be accomplished by boiling the triazole precursor in concentrated hydrochloric acid. nih.gov

A classic and versatile approach is the reaction of an α-dicarbonyl compound (like glyoxal (B1671930) or a derivative), an aldehyde, and ammonia (B1221849) or a primary amine. This method, known as the Debus-Radziszewski imidazole synthesis, can be adapted to produce a variety of substituted imidazoles. Computational studies on the formation of imidazole from glyoxal and nitrogen-containing species like ammonia have provided insight into the reaction energetics and pathways in the aqueous phase. acs.org Mechanochemical methods, which involve grinding reagents together, have also been developed for the one-pot synthesis of related benzimidazoles through a sequence of nucleophilic aromatic substitution, reduction of a nitro group, and subsequent condensation with an aldehyde. nih.gov

| Synthesis Method | Precursors | Catalyst/Conditions | Key Features |

| Multicomponent Reaction acs.org | Vinyl azide, Aromatic aldehyde, Aromatic amine | Brønsted Acid | Metal-free, high efficiency, good functional group tolerance. |

| Denitrogenative Transformation nih.gov | 5-Amino-1,2,3-triazole derivative | Concentrated Acid (e.g., HCl) | Utilizes a ring transformation mechanism from a triazole precursor. |

| Debus-Radziszewski Synthesis | α-Dicarbonyl, Aldehyde, Ammonia/Amine | Heat | A traditional and fundamental method for imidazole ring formation. |

| Mechanochemical Synthesis nih.gov | 4-Fluoro-3-nitrobenzoate, Primary amine, Aldehyde | Zinc/HCl (for reduction), Grinding | Solvent-free, one-pot sequential reaction for benzimidazole (B57391) synthesis. |

Electrophilic and Nucleophilic Substitution Reactions

The dual functionality of 5-methyl-1H-imidazol-2-amine allows it to participate in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Reactions: The primary amine group at the C2 position is the main center for nucleophilic reactivity. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, although this can be influenced by steric hindrance. masterorganicchemistry.com As a primary amine, the 2-amino group in this compound readily reacts with electrophiles.

A common reaction is the formation of an imine (a Schiff base) upon treatment with an aldehyde or ketone. This reaction is typically catalyzed by acid and proceeds through a well-defined mechanism involving protonation, nucleophilic addition, deprotonation, a second protonation to form a good leaving group (water), elimination, and a final deprotonation (PADPED). masterorganicchemistry.com Intramolecular versions of this reaction can lead to the formation of cyclic imines if the amine and carbonyl groups are present on the same molecule. masterorganicchemistry.com

The amino group can also act as a potent nucleophile in acylation reactions. For example, in the synthesis of the drug Nirogacestat, an amine on an imidazole ring reacts with a carboxylic acid derivative to form an amide bond. wikipedia.org Similarly, this compound can be expected to react with acid chlorides or anhydrides to form the corresponding N-acylated products.

Electrophilic Reactions: The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The position of substitution is directed by the existing substituents—the activating amino group at C2 and the methyl group at C5. The electron-donating nature of both groups enhances the reactivity of the ring carbons towards electrophiles.

Oxidation and Reduction Processes

The this compound molecule can undergo both oxidation and reduction, targeting either the imidazole ring or its substituents.

Oxidation: Computational studies on the parent imidazole ring reveal its reactivity towards common atmospheric oxidants like hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). acs.org The oxidation can proceed via two main pathways: hydrogen abstraction from either a C-H or N-H bond to form an imidazolyl radical, or the addition of the oxidant to the C=C double bonds of the ring. acs.org In reactions with ozone, the initial attack typically occurs at a double bond through a Criegee-type mechanism. acs.org The oxidation of imidazole by nitrate radicals is a favorable pathway for the formation of nitro-imidazole products. acs.org

Reduction: Reduction processes involving this moiety often target functional groups introduced onto the molecule during synthesis. For instance, if a nitro group were introduced onto the imidazole ring via electrophilic substitution, it could be subsequently reduced to an amino group, a common step in the synthesis of complex heterocyclic systems. nih.gov In syntheses where an imine is formed from the 2-amino group, the C=N double bond of the imine can be reduced using hydride reagents to yield a secondary amine. masterorganicchemistry.com

In the context of organometallic chemistry, where the imidazole might act as a ligand, the metal center can undergo reduction. For example, gold(III) complexes bearing imidazole-derived ligands have been shown to be reduced to their corresponding gold(I) species by biological reductants like glutathione (B108866) (GSH). acs.org

Investigation of Intermediate Species and Transition States

Understanding the reactivity of this compound requires the characterization of transient species that form during a reaction.

Quantum chemistry calculations have been instrumental in elucidating the reaction mechanisms and intermediate structures for imidazole reactions. acs.org In the oxidation of imidazole by •OH radicals, the reaction can proceed through the formation of OH-adduct radicals or by H-atom abstraction, with defined transition states and energy barriers for each pathway. acs.org

In biosynthetic pathways and complex organic syntheses, iminium intermediates are frequently observed. wikipedia.org For example, the condensation of an amine with an aldehyde can form an iminium ion after the loss of water, which is a key intermediate in Mannich reactions and cycloadditions. masterorganicchemistry.comwikipedia.org In cascade reactions catalyzed by multiple metal complexes, intermediates such as enals can be formed from the dehydrogenation of allylic alcohols, which then participate in subsequent stereoselective additions. acs.org

| Reaction Type | Intermediate/Transition State | Description |

| Oxidation by •OH acs.org | OH-adduct radicals | Formed by the addition of the hydroxyl radical to the imidazole ring's double bonds. |

| Imine Formation masterorganicchemistry.com | Iminium ion | Formed after the protonated carbinolamine intermediate eliminates water. |

| Biosynthesis wikipedia.org | Enamine intermediate | Formed via oxidation and reduction steps, leading to fragmentation and cyclization. |

| Cascade Catalysis acs.org | Enal intermediate | Formed from the oxidative dehydrogenation of an alcohol, acting as an electrophile in a subsequent Michael addition. |

Catalytic Reaction Mechanisms Involving Imidazole Moieties

The imidazole moiety is a versatile component in catalysis, capable of acting as a ligand for metal catalysts or participating directly in reaction mechanisms.

One of the most significant roles for imidazole derivatives in catalysis is as precursors to N-heterocyclic carbenes (NHCs). The deprotonation of an imidazolium (B1220033) salt yields a stable carbene that is an excellent σ-donor ligand for a wide range of transition metals. In one study, a 4,5-diphenyl-1H-imidazole was synthesized and subsequently used to form gold(I) and gold(III) NHC complexes. acs.org These complexes are explored for their medicinal properties and demonstrate how the imidazole core can be used to create stable and reactive organometallic catalysts. acs.org

Imidazole and its derivatives can also be used as reagents or co-catalysts in organic synthesis. In the total synthesis of Ibogaine, imidazole is used as a reagent in conjunction with iodine and triphenylphosphine (B44618) to convert an alcohol to an iodide. wikipedia.org In other catalytic systems, such as a dual copper/ruthenium relay catalysis, imidazole can be used in derivatization steps to modify complex products formed during the main catalytic cycle. acs.org The ability of the imidazole nitrogen atoms to act as both hydrogen bond donors and acceptors allows them to facilitate proton transfer steps in various catalytic cycles.

Coordination Chemistry and Supramolecular Assemblies of 5 Methyl 1h Imidazol 2 Amine Analogues

Imidazole (B134444) as a Ligand in Transition Metal Complexes

Imidazole and its analogues are prevalent ligands in coordination chemistry, primarily due to the presence of two nitrogen atoms within the five-membered heterocyclic ring. ajol.info These nitrogen atoms, one of which is a basic imine-type nitrogen (HC=N-CH), readily coordinate with metal ions. wikipedia.org This coordination ability is fundamental to the role of imidazole derivatives in various chemical and biological systems.

The synthesis of metal-imidazole coordination compounds typically involves the reaction of a suitable metal salt with an imidazole-based ligand in an appropriate solvent. For instance, novel metal(II) complexes with ligands derived from imidazole-2-carboxaldehyde have been synthesized by reacting the Schiff base ligand with metal(II) chlorides in methanol. ijpcbs.com Another approach involves the synthesis of a new imidazole ligand, such as benzo[15-crown-5]-1H-imidazol[4,5-f] ijpcbs.comacs.orgphenanthroline, followed by its reaction with metal salts like Co(II), Ni(II), and Cu(II) in ethanol. tandfonline.comresearchgate.net

| Complex | Metal Ion | Ligand | Synthesis Method | Characterization Techniques |

| [Fe(imidazole)₆]²⁺ | Fe(II) | Imidazole | Reaction of Fe(NO₃)₂ with imidazole | X-ray diffraction, Inelastic Neutron Scattering (INS), EPR, Magnetic Susceptibility acs.orgnih.gov |

| [Zn(InIm)₂Cl₂] | Zn(II) | 3-((1H-imidazol-1-yl)methyl)-1H-indole | Reaction of ZnCl₂ with the ligand in methanol | Single-crystal X-ray analysis, NMR, IR nih.gov |

| Co(II), Ni(II), Cu(II) complexes | Co(II), Ni(II), Cu(II) | benzo[15-crown-5]-1H-imidazol[4,5-f] ijpcbs.comacs.orgphenanthroline | Reaction of the ligand with metal salts in ethanol | FTIR, UV-visible, ¹H NMR, Mass spectrometry, Elemental analysis tandfonline.comresearchgate.net |

| Metal(II) complexes | Cu(II), Co(II), Ni(II), Zn(II) | Imidazole-2-carboxaldehyde imine base | Reaction of the Schiff base with metal(II) chlorides in methanol | FT-IR, Elemental analysis, Mass, ¹H NMR, TGA, Molar conductance, Electronic spectra, Magnetic moment measurements ijpcbs.com |

The imidazole ring contains two nitrogen atoms, but only the imine nitrogen (the one with a double bond in the ring) is basic and typically binds to metal ions. wikipedia.org This nitrogen atom acts as a pure sigma-donor ligand. wikipedia.org The basicity of this nitrogen is intermediate between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org In unsubstituted imidazoles (where the other nitrogen has a hydrogen atom), this N-H group can act as a hydrogen bond donor, which is a key feature in the formation of supramolecular structures. researchgate.net

In certain substituted imidazole derivatives, both nitrogen atoms can potentially be involved in coordination, leading to bridging ligands that can link multiple metal centers. This is particularly important in the construction of coordination polymers and metal-organic frameworks. The specific coordination mode often depends on the substituents on the imidazole ring and the reaction conditions. rsc.org

The characterization of metal-imidazole complexes relies heavily on spectroscopic and structural methods to elucidate their electronic and molecular structures.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole ring upon coordination provide evidence of metal-ligand bond formation. For instance, the stretching vibration of the C=N bond within the imidazole ring often shifts to a lower frequency in the complex compared to the free ligand, indicating coordination through the imine nitrogen. ijpcbs.com New bands appearing in the far-IR region can often be assigned to metal-nitrogen (M-N) stretching vibrations. ajol.info

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes show bands corresponding to ligand-centered transitions (π→π* and n→π*) and metal-to-ligand charge transfer (MLCT) transitions. tandfonline.com The position and intensity of these bands can provide information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of diamagnetic complexes can confirm the structure of the coordinated ligand and provide information about the symmetry of the complex in solution. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Fe(II), high-field multifrequency EPR is a powerful technique to probe the electronic ground state of the metal ion. acs.orgnih.govacs.org

Structural Characterization:

X-ray Diffraction: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these complexes in the solid state. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, the structure of Fe(imidazole)₆₂ was determined by X-ray diffraction at 120 K, revealing an Fe-N bond distance of 2.204(1) Å. acs.orgnih.gov

Inelastic Neutron Scattering (INS): This technique is particularly useful for characterizing the low-energy electronic transitions in paramagnetic complexes, providing a direct spectroscopic determination of the zero-field splitting parameters. acs.orgnih.gov

| Complex | Spectroscopic Data | Structural Data (from X-ray Diffraction) |

| Fe(imidazole)₆₂ | INS: Magnetic transitions at 19.4(2) cm⁻¹ and 75.7(6) cm⁻¹. acs.orgnih.gov HFMF EPR data confirms electronic structure. acs.orgnih.gov | Trigonal space group R3̅, a = 12.4380(14) Å, c = 14.5511(18) Å, Z = 3. Fe-N bond distance = 2.204(1) Å. acs.orgnih.gov |

| [Zn(InIm)₂Cl₂] | NMR spectra show one set of signals for the coordinated ligand. nih.gov | Tetrahedral coordination around Zn(II) with two imidazole nitrogens and two chloride ions. nih.gov |

| [Cu(L)(mpa)]·3H₂O | IR spectroscopy confirms coordination of ligands. nih.gov | Binodal 4-connected 3D architecture with (6⁵·8)-CdSO₄ topology. nih.gov |

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Imidazole derivatives are extensively used as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netrsc.org Their ability to coordinate to metal ions through their nitrogen atoms, often in a bridging fashion, allows for the formation of extended one-, two-, or three-dimensional networks. mdpi.com The specific structure and properties of the resulting MOF or coordination polymer can be tuned by varying the metal ion, the substituents on the imidazole ring, and the reaction conditions. nih.gov

The use of mixed-ligand systems, combining imidazole-containing ligands with other linkers like carboxylates, has proven to be an effective strategy for constructing novel coordination polymers with diverse topologies and functionalities. nih.gov For example, the reaction of metal salts with 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid has yielded a series of new coordination polymers with varying dimensionalities and network topologies. nih.gov Similarly, imidazole-based carboxylate ligands have been developed for the synthesis of new MOFs. fau.de These materials often exhibit interesting properties such as porosity, which can be exploited for gas storage and separation, as demonstrated by the selective CO₂ uptake in a copper-based MOF. nih.gov

Supramolecular Architectures Directed by Imidazole Derivatives

The ability of imidazole derivatives to form specific and directional non-covalent interactions, particularly hydrogen bonds, makes them excellent building blocks for the construction of supramolecular architectures. mdpi.comucl.ac.uk These interactions govern the self-assembly of molecules in the solid state, leading to the formation of well-defined patterns and networks.

In the absence of N-substitution, the N-H group of the imidazole ring can act as a hydrogen bond donor, while the imine nitrogen can act as a hydrogen bond acceptor. semanticscholar.org This donor-acceptor capability leads to the formation of strong and directional N-H···N hydrogen bonds, which are a recurring motif in the crystal structures of imidazole derivatives. semanticscholar.orgrsc.org These interactions can lead to the formation of various supramolecular assemblies, such as chains, tapes, and sheets. semanticscholar.orgrsc.orgresearchgate.net

Self-Assembly Processes and Dimeric Species Formation

The molecular architecture of 5-methyl-1H-imidazol-2-amine is conducive to self-assembly, a process governed by non-covalent interactions where molecules spontaneously organize into ordered structures. The primary driving force behind the assembly of its analogues is hydrogen bonding, facilitated by the multiple hydrogen bond donor and acceptor sites within the 2-aminoimidazole core. This core is structurally analogous to a cyclic guanidine (B92328), a group renowned for its strong and directional hydrogen bonding capabilities that promote the formation of stable, self-assembled structures. acs.orgmdpi.com

The 2-aminoimidazole moiety possesses several key features for hydrogen bonding: the ring contains both an acidic N-H proton (donor) and a basic sp2-hybridized nitrogen atom (acceptor), while the exocyclic 2-amino group provides additional N-H donors. This arrangement allows for the formation of highly stable, cyclic hydrogen-bonded dimers. Research on related 2-aminoimidazole and 2-aminopyrimidine (B69317) systems shows a strong tendency to form dimeric pairs through complementary N-H···N hydrogen bonds. nih.govnih.gov In these arrangements, the N-H of one monomer's imidazole ring typically bonds to the unprotonated ring nitrogen of a second monomer, and vice versa, creating a robust, often planar, dimeric complex. nih.govresearchgate.netresearchgate.net

Studies on the self-assembly of guanidine-type surfactants have shown that an attractive force between guanidinium (B1211019) groups enhances their tendency to form aggregates, a phenomenon attributed to increased hydrogen bonding. acs.org Similarly, the guanidine-like portion of this compound is expected to facilitate strong intermolecular interactions. The formation of imidazole-imidazolium dimers, connected by hydrogen bonds, has been observed even in complex biological systems, highlighting the stability of this interaction. acs.orgmpg.de These dimeric units can act as supramolecular synthons, or building blocks, capable of further assembling into larger, ordered architectures such as one-dimensional chains or more complex networks.

Recent research has also explored the synthesis of covalently linked dimeric 2-aminoimidazoles, which have shown significant activity as adjuvants that can sensitize gram-negative bacteria to antibiotics typically effective only against gram-positive bacteria. nih.gov This underscores the structural and functional importance of the dimeric form of 2-aminoimidazole derivatives.

Table 1: Hydrogen Bonding Sites in this compound

| Site Type | Location on Molecule | Role in Dimerization |

|---|---|---|

| Donor | Imidazole Ring N-H | Primary site for forming cyclic N-H···N bonds with an adjacent molecule. |

| Donor | Exocyclic Amino (-NH₂) | Can participate in secondary hydrogen bonds, stabilizing the dimer or linking dimers into larger assemblies. |

| Acceptor | Imidazole Ring N (sp²) | Acts as the primary acceptor for the ring N-H from an adjacent molecule. |

| Acceptor | Exocyclic Amino (-NH₂) | Can act as a hydrogen bond acceptor, though less favored than the ring nitrogen. |

Table 2: Comparison of Dimerization Motifs in Related Heterocycles

| Compound Family | Common Dimerization Motif | Key Hydrogen Bonds | Reference(s) |

|---|---|---|---|

| 2-Aminoimidazoles | Covalently linked dimers have been synthesized for biological applications. Self-assembly is driven by hydrogen bonding. | N-H···N | nih.gov |

| 2-Aminopyrimidines | Formation of base pairs via cyclic hydrogen bonds. | N-H···N | nih.gov |

| Guanidinium Derivatives | Strong self-assembly into micelles and other aggregates. | N-H···N (often via water) | acs.org |

| Imidazoles | Formation of imidazole-imidazolium dimers. | N-H···N | acs.orgmpg.de |

| 2-Guanidinobenzimidazole | Forms dimers through complementary Donor-Acceptor-Donor (DAD) / Acceptor-Donor-Acceptor (ADA) hydrogen bond motifs. | N-H···N, O-H···N | mdpi.com |

Medicinal Chemistry and Biological Activity of Imidazole Derived Compounds

Broad Spectrum Biological Activities of Imidazole (B134444) Scaffolds

The versatility of the imidazole ring has led to the development of compounds with a wide array of pharmacological applications. ajrconline.orgrjptonline.org The two nitrogen atoms within the ring can act as hydrogen bond donors and acceptors, facilitating interactions with various biological targets. ajrconline.org This inherent reactivity, combined with the potential for substitution at multiple positions, allows for the fine-tuning of biological activity. jopir.inchemijournal.com

Anticancer and Antitumor Activities

Imidazole derivatives have emerged as a significant class of compounds in the fight against cancer. rsc.orgnih.gov Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of cellular signaling pathways, and induction of apoptosis (programmed cell death). rsc.orgresearchgate.net

Several studies have highlighted the potent anticancer effects of imidazole-containing compounds. For instance, certain derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.govnih.gov Others function as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis (the formation of new blood vessels). nih.govmdpi.com

Research has also explored the potential of imidazole-based compounds to act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells. nih.gov Furthermore, some derivatives have demonstrated the ability to induce cellular senescence, a state of irreversible growth arrest, in cancer cells. rsc.orgrsc.org The development of metal complexes incorporating imidazole derivatives, such as those with platinum and palladium, has also shown promise in enhancing anticancer activity. tandfonline.com

| Compound/Derivative Class | Mechanism of Action | Observed Effects | Reference |

|---|---|---|---|

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | Inhibits tubulin polymerization, causes DNA damage | Potent activity against colorectal cancer cell lines (SW480, HCT116, Caco-2) | nih.gov |

| 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432) | Induces cell cycle arrest in G2/M phase, induces cellular senescence | Inhibits anchorage-independent growth and cell migration in A549 lung cancer cells | rsc.orgrsc.org |

| Purine derivatives with imidazole core | EGFR-directed inhibition | Antiproliferative activity against various cancer cell lines (MDA-MB-231, T47D, MCF-7, HT29, A549) | nih.gov |

| 2-phenyl benzimidazole (B57391) derivatives | VEGFR-2 inhibition | Cytotoxic against MCF-7 breast cancer cells | nih.gov |

| Imidazoquinazoline derivatives | Tyrosine protein kinase (EGFR) inhibition | Significant antiproliferative effects against various cancer cell lines (PC3, HepG2, HeLa, MDA-MB-231) | mdpi.com |

Antimicrobial (Antibacterial and Antifungal) Properties

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. ajrconline.orgrjptonline.org Many clinically used antifungal drugs, such as ketoconazole, miconazole, and clotrimazole, are based on the imidazole structure. wikipedia.orgontosight.ai These compounds primarily exert their antifungal effects by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nano-ntp.com Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. nano-ntp.com

Beyond their antifungal properties, imidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. asianpubs.orgmdpi.com Mechanisms of antibacterial action include the disruption of bacterial cell membranes and the inhibition of essential enzymes. nano-ntp.com Some nitroimidazole derivatives, for instance, have been shown to be effective against anaerobic bacteria by undergoing reduction within the bacterial cell to produce cytotoxic metabolites that damage DNA. ontosight.ai The versatility of the imidazole ring allows for the synthesis of hybrid molecules that combine the imidazole core with other antimicrobial pharmacophores, leading to enhanced potency and a broader spectrum of activity. mdpi.comnih.gov

| Compound/Derivative Class | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Azole antifungals (e.g., ketoconazole, miconazole) | Fungi (e.g., Candida albicans, Aspergillus niger) | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis | ajrconline.orgnano-ntp.com |

| Nitroimidazole derivatives (e.g., metronidazole) | Anaerobic bacteria and protozoa | Induces DNA damage after intracellular reduction | ajrconline.orgontosight.ai |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids | Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria | Not specified | mdpi.com |

| Imidazole derivatives of 2-chloro-7-methyl-3-formyl quinoline (B57606) | Gram-positive and Gram-negative bacteria, and fungi | Not specified | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

Imidazole derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. ajrconline.orgrjptonline.org Their mechanisms of action in this context often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators. ijnrd.org

Certain imidazole compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain. ijnrd.org Additionally, some derivatives can suppress the production of pro-inflammatory cytokines and reactive oxygen species, further contributing to their anti-inflammatory effects. researchgate.netijnrd.org The ability of some imidazoles to inhibit nitric oxide synthase, an enzyme involved in inflammatory processes, has also been reported. ajrconline.org These diverse mechanisms highlight the potential of imidazole-based compounds in the management of a variety of inflammatory conditions. ajrconline.orgijnrd.org

Antiprotozoal and Antimalarial Applications

The imidazole nucleus is a key structural feature in several antiprotozoal drugs. ontosight.ai Metronidazole, a prominent nitroimidazole, is widely used for the treatment of infections caused by protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. ontosight.ai Its mechanism of action involves the reductive activation of the nitro group within the anaerobic protozoan, leading to the formation of cytotoxic products that damage the parasite's DNA. ontosight.ai

Furthermore, research has explored the potential of other imidazole derivatives as antimalarial agents. tsijournals.com Some studies have synthesized and evaluated imidazole-based compounds for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These findings suggest that the imidazole scaffold holds promise for the development of new and effective treatments for protozoal and malarial infections. ontosight.ainih.gov

Enzyme Inhibition and Receptor Modulation

The ability of the imidazole ring to interact with the active sites of enzymes and the binding pockets of receptors makes it a valuable scaffold for the design of inhibitors and modulators. researchgate.net The nitrogen atoms of the imidazole ring can coordinate with metal ions present in the active sites of metalloenzymes or form hydrogen bonds with amino acid residues, leading to potent and selective inhibition. mdpi.com

Imidazole derivatives have been identified as inhibitors of a wide range of enzymes, including:

Cytochrome P450 enzymes: Many imidazole-based antifungal agents function by inhibiting fungal cytochrome P450 enzymes. nih.gov

Lipoxygenases: Certain trisubstituted imidazoles have shown potent and selective inhibition of mammalian 15-lipoxygenase, an enzyme involved in inflammatory processes. researchgate.net

Heme Oxygenase-1 (HO-1): The imidazole scaffold is a common feature in inhibitors of HO-1, an enzyme implicated in cancer. mdpi.com

Kinases: A variety of imidazole derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.netmdpi.com

In addition to enzyme inhibition, imidazole compounds can also act as modulators of various receptors, influencing cellular signaling pathways. This broad range of activity underscores the importance of the imidazole scaffold in the development of targeted therapies.

Structure-Activity Relationship (SAR) Studies of Imidazole Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For imidazole derivatives, SAR studies have provided valuable insights for the rational design of more potent and selective compounds. jopir.inresearchgate.net

Key structural features that are often modulated in SAR studies of imidazole derivatives include:

Substituents on the imidazole ring: The nature, size, and position of substituents on the imidazole ring can significantly impact biological activity. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its ability to interact with biological targets. researchgate.net

Stereochemistry: For chiral imidazole derivatives, the stereochemistry can play a critical role in determining biological activity, as different enantiomers may exhibit different potencies and selectivities.

By systematically modifying these structural features and evaluating the resulting changes in biological activity, researchers can develop a deeper understanding of the molecular requirements for a desired pharmacological effect. This knowledge is instrumental in the optimization of lead compounds and the design of new drugs with improved efficacy and safety profiles. jopir.inresearchgate.net

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 2-aminoimidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. nih.govnih.gov These modifications can influence the compound's size, shape, electronics, and lipophilicity, thereby affecting its binding affinity and selectivity for specific biological targets. nih.gov

For the 5-methyl-1H-imidazol-2-amine core, the methyl group at the 5-position and the amino group at the 2-position are key determinants of its baseline activity. The methyl group can contribute to steric interactions and lipophilicity, while the 2-amino group is crucial for forming hydrogen bonds and can act as a bioisostere for other functional groups. ingentaconnect.comnih.gov